Abikoviromycin

Antifungal Drug Discovery Polyketide Synthase Inhibition Melanin Biosynthesis

Abikoviromycin (CAS 31774-33-1) is a selective PKS1 inhibitor and alphavirus probe distinguished by its dual bioactivity and extreme instability. Handle in dilute solution or as salt. • Validated PKS1 inhibitor for C. lagenarium melanin biosynthesis; dihydroabikoviromycin is inactive without enzymatic conversion. • Defined antiviral spectrum: effective vs. WEE/EEE at 1:8,000,000 dilution; inactive vs. VEE/JBE, enabling comparative virology studies. • Non-cytotoxic unlike streptazone A (GI50 0.1-15 µM); serves as negative control in cytotoxicity assays.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
CAS No. 31774-33-1
Cat. No. B1666469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbikoviromycin
CAS31774-33-1
Synonymsabikoviromycin
latumcidin
SF-973A
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC=C1C=CC2=NCCC3C12O3
InChIInChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1
InChIKeyKQSFHAWSULOGRI-LPPIIHRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abikoviromycin Procurement Guide


Abikoviromycin (CAS 31774-33-1, also known as latumcidin and SF-973A) is a highly functionalized piperidine alkaloid first isolated from Streptomyces abikoensis and S. rubescens [1]. It is characterized by a [4.3.0] bicyclic core containing a labile epoxide and a Michael acceptor system, features it shares with structurally related alkaloids such as streptazone A and streptazolin [2]. Unlike many natural products, abikoviromycin's dual bioactivity profile is documented: potent in vivo antiviral efficacy against specific encephalomyelitis viruses at extreme dilutions [3] and a distinct, biochemically defined role as an inhibitor of the polyketide synthase PKS1 involved in melanin biosynthesis in the phytopathogenic fungus Colletotrichum lagenarium [4]. This combination of a specific enzymatic target and a well-characterized antiviral spectrum distinguishes it from its closest structural analogs.

Why Abikoviromycin Cannot Be Substituted


Procurement of a generic 'piperidine alkaloid' or 'Streptomyces metabolite' as a substitute for abikoviromycin is not scientifically justified due to critical differences in bioactivity and stability profiles within this structural class. The closest potential substitutes present fundamental activity divergences: dihydroabikoviromycin lacks the Michael acceptor system of abikoviromycin and is inactive in the PKS1 inhibition assay, requiring an enzymatic conversion to regain activity [1]. Meanwhile, the structurally similar streptazone A exhibits cytotoxicity (GI50 0.1-15 µM) [2], a property not reported for abikoviromycin, indicating a major shift in biological target and therapeutic application. Furthermore, the extreme inherent instability of abikoviromycin [3] is a critical differentiator from more stable analogs, directly impacting handling protocols and the feasibility of procurement. These data points establish that even minor structural modifications in this scaffold lead to a complete loss or profound alteration of the desired bioactivity, making specific sourcing of abikoviromycin essential for projects relying on its precise pharmacological profile.

Abikoviromycin Differentiation Data


PKS1 Inhibition vs. Dihydroabikoviromycin

Abikoviromycin acts as an inhibitor of the polyketide synthase PKS1 in the melanin biosynthesis pathway of the fungus Colletotrichum lagenarium. This activity is completely absent in its reduced analog, dihydroabikoviromycin. The study conclusively demonstrated that dihydroabikoviromycin (SF-973C) is inactive, and its conversion to abikoviromycin (SF-973A) is catalyzed by a specific dehydrogenase enzyme (SF-973B) to confer bioactivity [1]. This provides a clear structure-activity relationship: the Michael acceptor system in abikoviromycin is essential for PKS1 inhibition.

Antifungal Drug Discovery Polyketide Synthase Inhibition Melanin Biosynthesis

Antiviral Spectrum: Equine Encephalomyelitis

Abikoviromycin exhibits a defined and narrow antiviral spectrum. In an in vivo mouse intracerebral injection model, abikoviromycin was effective against Western and Eastern Equine Encephalomyelitis viruses but was inactive against Venezuelan Equine Encephalomyelitis and Japanese B Encephalitis viruses [1]. This specificity is a key differentiator from broad-spectrum antiviral agents and highlights its potential as a tool compound for studying host-virus interactions specific to certain viral families.

Antiviral Research Arbovirus Natural Product Antiviral

In Vivo Antiviral Potency in Mice

The original 1951 characterization of abikoviromycin reports extraordinary in vivo potency. When the compound was mixed with Western Equine Encephalomyelitis virus and injected intracerebrally into mice, it prevented infection at a dilution of 1 part in approximately 8,000,000 [1]. While a direct head-to-head comparison with a modern antiviral standard is lacking in the primary literature, this level of potency at extreme dilution is a defining feature of the compound and sets a high benchmark for activity in this specific experimental model.

Antiviral Efficacy In Vivo Pharmacology Natural Product Potency

Non-Cytotoxic Profile vs. Streptazone A

Streptazone A, a structurally related [4.3.0] piperidine alkaloid sharing the same core scaffold and reactive functionalities as abikoviromycin, is reported to be cytotoxic towards cancer cells with a GI50 range of 0.1-15 µM, dependent on the cell line [1]. In contrast, abikoviromycin is primarily characterized for its antiviral and PKS1 inhibitory activities, with no reports of significant cytotoxicity in the peer-reviewed literature. This divergence in biological activity suggests that subtle structural differences dictate target engagement and therapeutic potential.

Anticancer Drug Discovery Cytotoxicity Chemical Biology

Stability and Handling Requirements

Abikoviromycin is consistently described as 'highly unstable' and 'polymerizes promptly on isolation even at -50°C' [1]. This extreme lability is a fundamental property that differentiates it from more stable analogs and necessitates specific handling protocols: the compound can be managed in dilute solutions or as its salts [1]. This contrasts sharply with dihydroabikoviromycin and streptazone A, for which such extreme instability is not a primary characteristic.

Natural Product Chemistry Compound Stability Laboratory Protocols

Abikoviromycin Optimal Use Cases


PKS1 Probe for Fungal Pathogens

Abikoviromycin is uniquely positioned as a small-molecule inhibitor of the PKS1 enzyme involved in melanin biosynthesis in Colletotrichum lagenarium, with its reduced analog dihydroabikoviromycin being inactive [1]. This makes it a valuable tool for dissecting the role of PKS1 in fungal virulence and for screening new antifungal agents targeting this pathway. Its use is validated for biochemical and cell-based assays focused on melanin-deficient phenotypes.

Antiviral Tool for Arbovirus Research

The narrow and specific in vivo antiviral spectrum of abikoviromycin (effective against Western and Eastern Equine Encephalomyelitis viruses, but not Venezuelan or Japanese B Encephalitis viruses at a 1:8,000,000 dilution) makes it a useful probe for studying host-virus interactions specific to certain alphaviruses [1]. It can be employed in comparative virology studies to identify virus-encoded factors that confer resistance or susceptibility.

Non-Cytotoxic Control for Streptazone A

Unlike its structural analog streptazone A, which exhibits significant cytotoxicity (GI50 0.1-15 µM) [1], abikoviromycin is not reported to be cytotoxic. This differential bioactivity allows abikoviromycin to serve as a critical negative control in experiments designed to elucidate the specific cytotoxic mechanisms of streptazone A or other electrophilic natural products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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